molecular formula C14H13N3 B073137 1-Benzyl-1H-indazol-5-amine CAS No. 23856-21-5

1-Benzyl-1H-indazol-5-amine

Cat. No. B073137
CAS RN: 23856-21-5
M. Wt: 223.27 g/mol
InChI Key: BQUSMTPKYUILPD-UHFFFAOYSA-N
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Patent
US07238701B2

Procedure details

7.61 g (136 mmol, 5 equiv) of Iron powder (4.03 g, 72.1 mmol) was added slowly to the solution of 1-Benzyl-5-nitro-1H-indazole (6.9 g, 27.2 mmol) in acetic acid (200 mL). After stirring at room temperature overnight, the reaction mixture became milky with formation of a white precipitate. The precipitate was filtered off and the filtrate was concentrated to ca. 20 mL. The residue was diluted with water (200 mL) and neutralized by slow addition of sodium hydroxide. The mixture was then extracted with ethyl acetate (500×5 mL). The organic layer were combined, dried over sodium sulfate, filtered and concentrated to dryness to afford 1-benzyl-1H-indazol-5-ylamine (5.23 g, 82%) as a brown solid. 1H NMR (DMSO-d6): δ 7.72 (s, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.24–7.14 (m, 5H), 6.74 (m, 2H), 5.49 (s, 2H), 4.80 (br, 2H). ES-LCMS: RT=0.93 min; [M+H]+=224.2.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
7.61 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to ca. 20 mL
ADDITION
Type
ADDITION
Details
The residue was diluted with water (200 mL)
ADDITION
Type
ADDITION
Details
neutralized by slow addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (500×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.